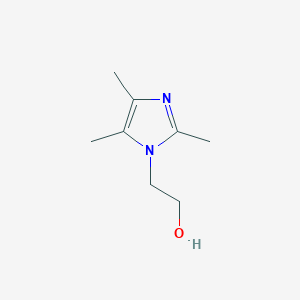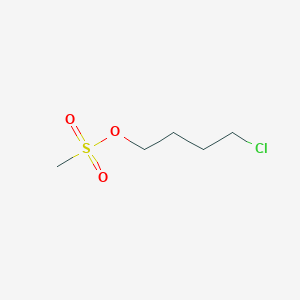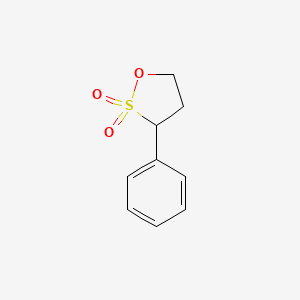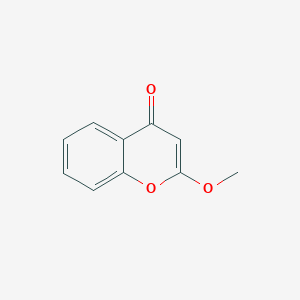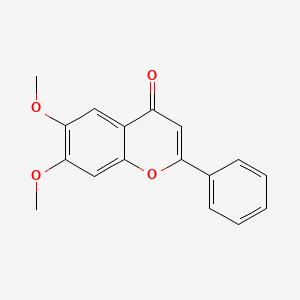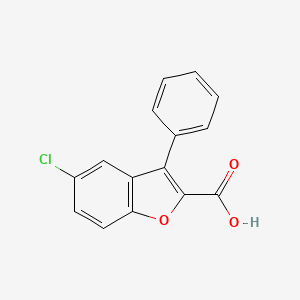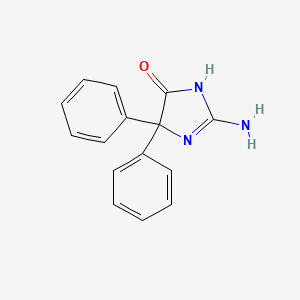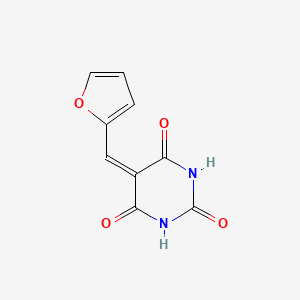
5-Furfurylidenebarbituric acid
Descripción general
Descripción
5-Furfurylidenebarbituric acid is a chemical compound with the molecular formula C9H6N2O4 . It has a molecular weight of 206.1549 . The structure of this compound includes a total of 22 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 2 imides (-thio), and 1 furane .
Molecular Structure Analysis
The molecular structure of 5-Furfurylidenebarbituric acid includes a furan ring attached to a barbituric acid moiety . The compound contains a total of 21 atoms; 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It also contains 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 2 imides (-thio), and 1 furane .Aplicaciones Científicas De Investigación
C9H6N2O4\text{C}_9\text{H}_6\text{N}_2\text{O}_4C9H6N2O4
, exhibits intriguing properties that have attracted scientific interest. Below, I’ll explore six unique applications of this compound:Organic Synthesis and Multicomponent Reactions
Barbituric acid derivatives, including 5-Furfurylidenebarbituric acid, serve as essential building blocks in organic synthesis. Researchers have harnessed its reactivity to create diverse heterocyclic and carbocyclic compounds. Notably, it participates in multicomponent reactions, where it acts as a starting material for the construction of complex molecules .
Alternative Routes to 2,5-Furandicarboxylic Acid (FDCA)
Although not directly related to 5-Furfurylidenebarbituric acid, it’s worth mentioning that FDCA (2,5-furandicarboxylic acid) is a versatile furanic building block. FDCA has applications in sustainable plastics, such as polyethylene furanoate (PEF), which competes with PET (polyethylene terephthalate). Researchers explore alternative methods to synthesize FDCA, addressing drawbacks in classical production routes .
Mecanismo De Acción
Target of Action
It’s structurally similar to barbiturates , which are known to act on the central nervous system by binding to the GABA (gamma-aminobutyric acid) receptors . This suggests that 5-Furfurylidenebarbituric acid might have a similar target.
Mode of Action
This is achieved by increasing the duration of chloride ion channel openings, which leads to hyperpolarization of the neuron and inhibition of action potential generation .
Biochemical Pathways
Barbiturates are known to affect complex metabolic pathways involving the activation of cytotoxic nucleotides . It’s plausible that 5-Furfurylidenebarbituric acid might have similar effects on biochemical pathways.
Pharmacokinetics
The pharmacokinetics of structurally similar compounds, such as 5-fluorouracil, have been studied extensively . These studies suggest that the bioavailability of such compounds can be significantly influenced by factors such as body surface area and plasma concentration .
Result of Action
Based on its structural similarity to barbiturates, it can be hypothesized that it might lead to sedative effects due to its potential action on the central nervous system .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWMFQLVGXHUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181831 | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furfurylidenebarbituric acid | |
CAS RN |
27406-36-6 | |
| Record name | 5-Furfurylidenebarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27406-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027406366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Furfurylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



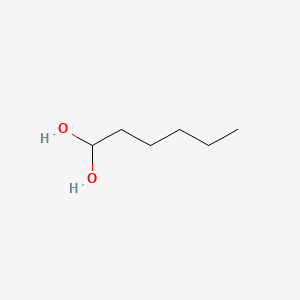

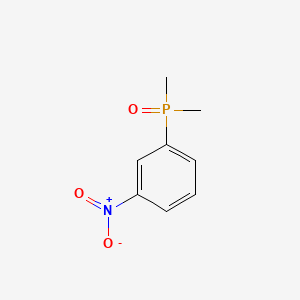
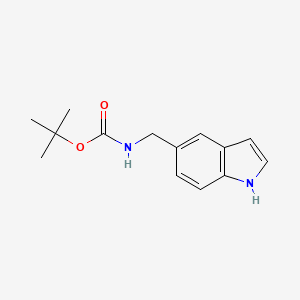
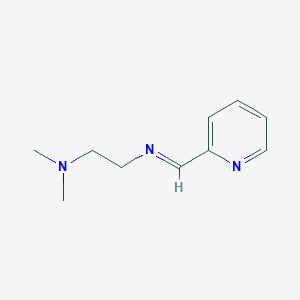
![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)
